molecular formula C10H15NOS B7472868 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide

4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide

Cat. No. B7472868
M. Wt: 197.30 g/mol
InChI Key: BREZIXCIFHGALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT belongs to the class of thiophene carboxamides and is a non-protein amino acid derivative.

Scientific Research Applications

4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been studied for its potential use in various fields, including agriculture, aquaculture, and medicine. In agriculture, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been shown to increase the growth and feed intake of livestock, as well as improve the quality of meat. In aquaculture, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been studied for its ability to attract fish and increase their feeding activity. In medicine, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been studied for its potential use as an anti-cancer agent, as well as for its ability to improve memory and cognitive function.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide is not fully understood. However, it is believed that 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide acts as a pheromone, which is a chemical signal that triggers a specific behavior in animals. 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide is believed to stimulate the olfactory receptors in animals, which leads to an increase in feeding activity and growth.
Biochemical and Physiological Effects:
4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been shown to have various biochemical and physiological effects in animals. In livestock, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been shown to increase the levels of growth hormone and insulin-like growth factor-1, which leads to an increase in growth and feed intake. In fish, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, which leads to an increase in feeding activity.

Advantages and Limitations for Lab Experiments

One advantage of using 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide in lab experiments is that it is a synthetic compound, which allows for precise control of the concentration and purity of the compound. Additionally, 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide is relatively stable and can be stored for long periods of time. However, one limitation of using 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide. One direction is to further investigate its mechanism of action and how it interacts with various receptors in animals. Another direction is to study its potential use in other fields, such as veterinary medicine and human health. Additionally, more research is needed to determine the optimal concentration and dosage of 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide for different applications.

Synthesis Methods

4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide can be synthesized using various methods, including the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with isopropyl chloroformate and then reacting the resulting intermediate with propan-2-amine. Another method involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with propan-2-ol and thionyl chloride, followed by reacting the resulting intermediate with propan-2-amine. 4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide can also be synthesized using other methods, such as the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with propan-2-amine and isobutyl chloroformate.

properties

IUPAC Name

4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-6(2)11-10(12)9-5-7(3)8(4)13-9/h5-6H,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREZIXCIFHGALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl-N-propan-2-ylthiophene-2-carboxamide

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